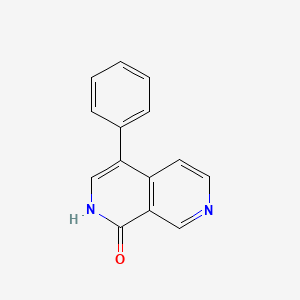

2,7-Naphthyridin-1(2H)-one, 4-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lophocladine A is a bioactive alkaloid isolated from the red alga Lophocladia sp. This compound has garnered significant attention due to its unique chemical structure and potential biological activities. Lophocladine A is known for its affinity for NMDA receptors and its role as a δ-opioid receptor antagonist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: A novel approach for the synthesis of lophocladine A involves the nucleophilic substitution of 4-chloronicotinic acid with the carbanion generated from phenylacetonitrile. Subsequent reduction of the cyano group, lactamization, and oxidation furnish lophocladine A in 50% yield over four steps . Another method involves a three-component reaction forming dihydro 2,7-naphthyridine-1-ones, which can be either oxidized or reduced to form naphthyridones or tetrahydro naphthyridones, respectively .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of lophocladine A. Most of the synthesis methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lophocladin A unterliegt verschiedenen chemischen Reaktionen, darunter nucleophile Substitution, Reduktion, Lactamisierung und Oxidation .

Häufige Reagenzien und Bedingungen:

Nucleophile Substitution: 4-Chlornikotinsäure und Phenylacetonitril.

Reduktion: Reduktion der Cyanogruppe.

Lactamisierung: Bildung von Lactamringen.

Oxidation: Schlussoxidationsschritt zur Bildung des gewünschten Produkts.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Lophocladin A selbst, zusammen mit seinen Analoga wie Lophocladin B und C1 .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung von nucleophilen Substitutions- und Lactamisierungsreaktionen verwendet.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner Rezeptoraffinität und Antagonisten-Eigenschaften.

Industrie: Begrenzte industrielle Anwendungen aufgrund des derzeitigen Fokus auf Forschung und Entwicklung.

5. Wirkmechanismus

Lophocladin A entfaltet seine Wirkung hauptsächlich durch seine Interaktion mit NMDA-Rezeptoren und δ-Opioid-Rezeptoren. Durch die Bindung an diese Rezeptoren kann es die Neurotransmission modulieren und möglicherweise die Schmerzempfindung und andere neurologische Prozesse beeinflussen .

Wirkmechanismus

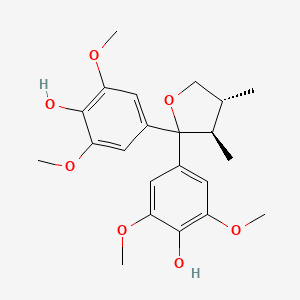

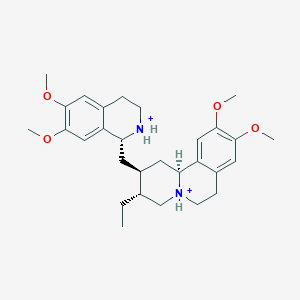

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen teilen eine ähnliche Grundstruktur, unterscheiden sich aber in ihren Seitenketten und spezifischen biologischen Aktivitäten . Lophocladin B beispielsweise zeigt eine Zytotoxizität gegen humane Lungen- und Brustkrebszelllinien .

Ähnliche Verbindungen:

- Lophocladin B

- Lophocladin C1

- Andere 2,7-Naphthyridin-Derivate

Lophocladin A sticht aufgrund seiner spezifischen Rezeptoraffinitäten und potenziellen therapeutischen Anwendungen hervor, was es zu einer einzigartigen Verbindung innerhalb dieser Gruppe macht.

Eigenschaften

CAS-Nummer |

887705-27-3 |

|---|---|

Molekularformel |

C14H10N2O |

Molekulargewicht |

222.24 g/mol |

IUPAC-Name |

4-phenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C14H10N2O/c17-14-13-8-15-7-6-11(13)12(9-16-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |

InChI-Schlüssel |

JIWHQPVTDQXELV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=CN=C3 |

Synonyme |

lophocladine A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)